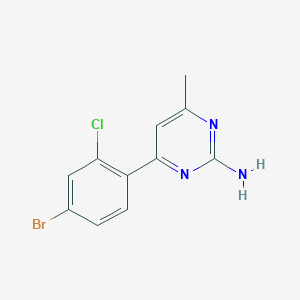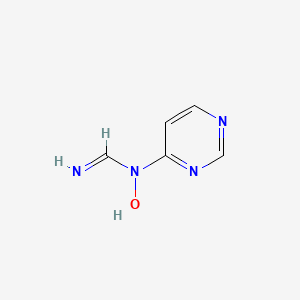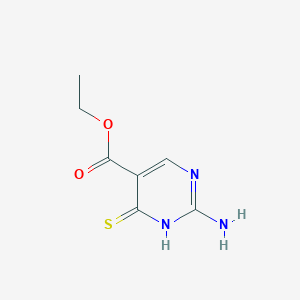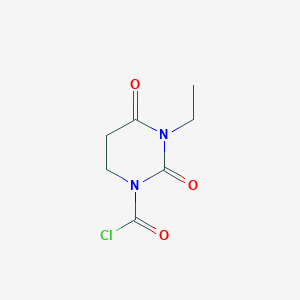![molecular formula C47H49N5O5Si B13099792 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction. This particular compound is characterized by the presence of protective groups that enhance its stability and solubility, making it useful in various scientific research applications .
準備方法
The synthetic route typically starts with adenosine, which undergoes selective protection of the 5’- and 3’-hydroxyl groups using bis(4-methoxyphenyl)phenylmethyl and tert-butyldimethylsilyl groups, respectively . The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine and dimethylaminopyridine to facilitate the protection reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
科学的研究の応用
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving nucleoside analogs, particularly in understanding their role in cellular processes and signal transduction.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, the compound can bind to these receptors and modulate various signaling pathways. This interaction can lead to effects such as vasodilation and inhibition of cancer cell proliferation . The molecular targets and pathways involved include the adenosine receptor family and downstream signaling cascades .
類似化合物との比較
Compared to other adenosine analogs, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is unique due to its specific protective groups, which enhance its stability and solubility. Similar compounds include:
Adenosine phosphate: Used in energy transfer and signal transduction.
Acadesine: Known for its role in activating AMP-activated protein kinase (AMPK).
Clofarabine: A chemotherapeutic agent used in cancer treatment. These compounds share structural similarities but differ in their specific functional groups and applications.
特性
分子式 |
C47H49N5O5Si |
|---|---|
分子量 |
792.0 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C47H49N5O5Si/c1-46(2,3)58(38-17-11-7-12-18-38,39-19-13-8-14-20-39)57-40-29-42(52-32-51-43-44(48)49-31-50-45(43)52)56-41(40)30-55-47(33-15-9-6-10-16-33,34-21-25-36(53-4)26-22-34)35-23-27-37(54-5)28-24-35/h6-28,31-32,40-42H,29-30H2,1-5H3,(H2,48,49,50)/t40-,41+,42+/m0/s1 |
InChIキー |
WNPFVRMVFHRFJI-FEWNNGCESA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)

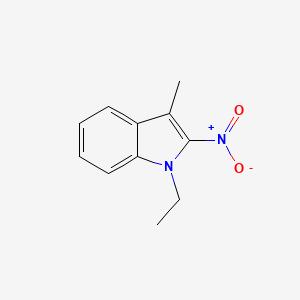
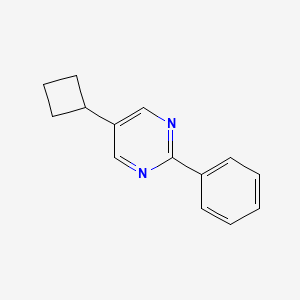
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
